molecular formula C9H19ClN2O2 B12810556 alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride CAS No. 23573-85-5

alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride

Cat. No.: B12810556
CAS No.: 23573-85-5
M. Wt: 222.71 g/mol
InChI Key: YRHUZZNPGHUDJG-UHFFFAOYSA-N
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Description

Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Multicomponent reactions and continuous flow processes are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects are mediated through pathways involving the modulation of enzymatic activity and subsequent biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety contributes to its potential as an enzyme inhibitor, differentiating it from other piperidine derivatives .

Properties

CAS No.

23573-85-5

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

N-hydroxy-2-methyl-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(9(12)10-13)7-11-5-3-2-4-6-11;/h8,13H,2-7H2,1H3,(H,10,12);1H

InChI Key

YRHUZZNPGHUDJG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)C(=O)NO.Cl

Origin of Product

United States

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